molecular formula C14H16N4O2S B7678739 4-acetyl-N-(1,2-benzothiazol-5-yl)piperazine-1-carboxamide

4-acetyl-N-(1,2-benzothiazol-5-yl)piperazine-1-carboxamide

Cat. No.: B7678739
M. Wt: 304.37 g/mol
InChI Key: NQMKRGDICJNLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(1,2-benzothiazol-5-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1,2-benzothiazol-5-yl)piperazine-1-carboxamide is still not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by blocking cell cycle progression.
Biochemical and physiological effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-acetyl-N-(1,2-benzothiazol-5-yl)piperazine-1-carboxamide. One area of research is to further explore its potential as an anticancer agent, including its mechanism of action and its efficacy in vivo. Another area of research is to investigate its potential application in the treatment of other diseases, such as neurodegenerative diseases. In addition, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in water.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

Several methods have been developed to synthesize 4-acetyl-N-(1,2-benzothiazol-5-yl)piperazine-1-carboxamide. One of the commonly used methods involves the reaction of 1,2-benzothiazole-5-carboxylic acid with acetic anhydride and piperazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields. One of the major areas of research is its application as a potential anticancer agent. Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential application in the treatment of Alzheimer's disease, where it has been shown to have a neuroprotective effect.

Properties

IUPAC Name

4-acetyl-N-(1,2-benzothiazol-5-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10(19)17-4-6-18(7-5-17)14(20)16-12-2-3-13-11(8-12)9-15-21-13/h2-3,8-9H,4-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMKRGDICJNLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)SN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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